molecular formula C15H15IN2O2 B243719 N-(5-iodo-2-pyridinyl)-3-isopropoxybenzamide

N-(5-iodo-2-pyridinyl)-3-isopropoxybenzamide

Cat. No. B243719
M. Wt: 382.2 g/mol
InChI Key: PUBCENDYHOVEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-2-pyridinyl)-3-isopropoxybenzamide, commonly known as IPAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPAB is a small molecule inhibitor that can selectively target and inhibit the enzymatic activity of certain proteins, making it a valuable tool for studying biological pathways and disease mechanisms.

Mechanism of Action

IPAB works by binding to the active site of USP14 and blocking its enzymatic activity. This leads to the accumulation of ubiquitinated proteins and altered cellular processes. Specifically, IPAB has been shown to affect the degradation of proteins involved in synaptic function and neuronal signaling, making it a potential therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Biochemical and Physiological Effects
IPAB has been shown to have a variety of biochemical and physiological effects, including altering protein degradation pathways, affecting synaptic function, and regulating neuronal signaling. It has also been shown to have potential therapeutic applications in neurodegenerative diseases, as well as cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IPAB in lab experiments is its selective inhibition of specific proteins, allowing for precise manipulation of cellular pathways and processes. Additionally, IPAB has been shown to have potential therapeutic applications in a variety of diseases, making it a valuable tool for drug discovery and development. However, the synthesis of IPAB can be complex and time-consuming, and its effects on cellular pathways can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research involving IPAB, including further exploration of its effects on protein degradation pathways, synaptic function, and neuronal signaling. Additionally, IPAB could be used in combination with other drugs or therapies to enhance their efficacy or reduce side effects. Further research is also needed to fully understand the potential therapeutic applications of IPAB in neurodegenerative diseases, cancer, and viral infections.

Synthesis Methods

The synthesis of IPAB involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-iodo-2-pyridinecarboxylic acid, which is then reacted with 3-hydroxybenzoyl chloride to form the intermediate compound 3-hydroxy-N-(5-iodo-2-pyridinyl)benzamide. This intermediate is then reacted with isopropyl alcohol and a base catalyst to yield the final product, N-(5-iodo-2-pyridinyl)-3-isopropoxybenzamide.

Scientific Research Applications

IPAB has been used extensively in scientific research as a tool for studying various biological pathways and disease mechanisms. It has been shown to selectively inhibit the activity of certain proteins, including the ubiquitin-specific protease USP14, which plays a key role in protein degradation and the regulation of cellular processes. By inhibiting USP14, IPAB can alter the degradation of specific proteins and affect various cellular pathways, providing insight into their function and potential therapeutic targets.

properties

Molecular Formula

C15H15IN2O2

Molecular Weight

382.2 g/mol

IUPAC Name

N-(5-iodopyridin-2-yl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C15H15IN2O2/c1-10(2)20-13-5-3-4-11(8-13)15(19)18-14-7-6-12(16)9-17-14/h3-10H,1-2H3,(H,17,18,19)

InChI Key

PUBCENDYHOVEPF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)I

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)I

Origin of Product

United States

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